molecular formula C15H10FN5OS B276423 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276423
M. Wt: 327.3 g/mol
InChI Key: NBPRQIUWRULLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family of compounds and has been studied extensively for its unique properties.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it works by inhibiting various enzymes and proteins involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of inflammation and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth and proliferation.
2. Inhibition of inflammation.
3. Inhibition of microbial growth.
4. Modulation of various signaling pathways involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activity. However, the limitations of using this compound in lab experiments include its complex synthesis process, as well as the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the most promising directions include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new cancer therapies based on this compound.
3. Development of new anti-inflammatory and anti-microbial therapies based on this compound.
4. Studies to determine the toxicity and safety of this compound in humans.
5. Development of new methods for the synthesis of this compound.
6. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various scientific fields. Its unique properties make it a potential candidate for the development of new cancer therapies, anti-inflammatory therapies, and anti-microbial therapies. Further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires specialized equipment and expertise. The synthesis starts with the reaction of 4-fluorobenzyl alcohol with 2-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with thiosemicarbazide and sodium hydroxide to form the final product.

Scientific Research Applications

The unique properties of 6-[(4-Fluorophenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it a promising candidate for a wide range of scientific research applications. Some of the most promising applications of this compound include:
1. Anti-cancer therapy: Recent studies have shown that this compound has potent anti-cancer activity against various types of cancer cells. It works by inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
2. Anti-inflammatory therapy: This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-microbial therapy: Studies have shown that this compound has potent anti-microbial activity against various types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C15H10FN5OS

Molecular Weight

327.3 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10FN5OS/c16-10-4-6-11(7-5-10)22-9-13-20-21-14(18-19-15(21)23-13)12-3-1-2-8-17-12/h1-8H,9H2

InChI Key

NBPRQIUWRULLJW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.